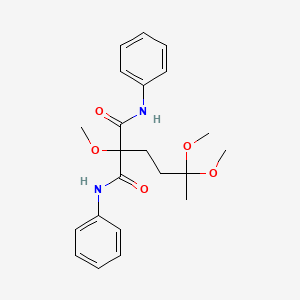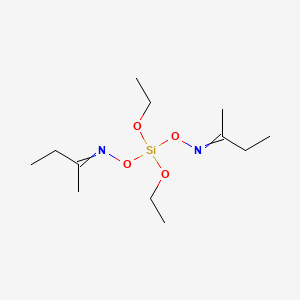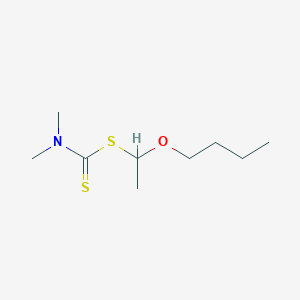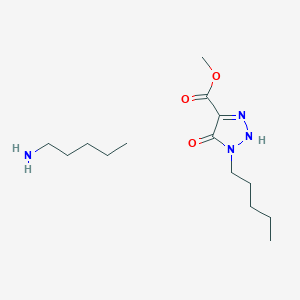![molecular formula C24H18N2O2S B14358106 N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide CAS No. 91757-14-1](/img/structure/B14358106.png)
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of phenothiazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide typically involves multi-step reactions. . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenothiazine compounds .
Applications De Recherche Scientifique
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It has shown promise as an anti-tubercular agent and is being investigated for its potential use in treating various psychiatric disorders.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure
Mécanisme D'action
The mechanism of action of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to interact with the androgen receptor and other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different biological activities.
Clofazimine: A phenazine derivative with potent anti-tubercular activity.
Pyocyanin: A natural phenazine with antimicrobial properties
Uniqueness
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
91757-14-1 |
|---|---|
Formule moléculaire |
C24H18N2O2S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-(5-hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H18N2O2S/c1-15(27)26(16-9-3-2-4-10-16)22-23(28)18-12-6-5-11-17(18)21-24(22)29-20-14-8-7-13-19(20)25-21/h2-14,25,28H,1H3 |
Clé InChI |
IWNUPYFNEURKIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)



![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

